Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate
Description
Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a structurally complex molecule featuring a 6-azabicyclo[3.2.1]octane core, a sulfonyl group, a thiazole ring, and a methyl benzoate ester (Fig. 1). The methyl benzoate ester enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl 4-[2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-27(2)13-21-14-28(3,16-27)17-31(21)38(34,35)22-11-9-19(10-12-22)24(32)30-26-29-23(15-37-26)18-5-7-20(8-6-18)25(33)36-4/h5-12,15,21H,13-14,16-17H2,1-4H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURWUCLASVNFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonamide group, which is known to influence its biological interactions. Its IUPAC name is methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate, with a molecular formula of and a molecular weight of approximately 351.46 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The bicyclic structure allows it to fit into biological receptors, modulating their activity and influencing various biochemical pathways. Notably, compounds with similar azabicyclic structures have been shown to inhibit enzymes involved in inflammatory responses, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
Inhibition of Enzymatic Activity
Research indicates that analogs of this compound can inhibit various enzymes linked to inflammatory processes. For instance, studies have shown that azabicyclo compounds can inhibit NAAA activity, which plays a role in managing inflammation . The inhibition potency (IC50 values) for related compounds has been documented in the low micromolar range, indicating significant biological activity.
Cytotoxicity and Selectivity
The compound's derivatives have demonstrated selective cytotoxicity against specific cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies . For example, related sulfonamide derivatives have been evaluated for their anti-cancer properties and showed promising results in inhibiting tumor growth.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
A series of ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) share structural motifs with the target compound, including a benzoate ester and heterocyclic appendages (Table 1) . Key differences include:
- Core Heterocycles : The target compound’s 6-azabicyclo[3.2.1]octane contrasts with pyridazine (I-6230, I-6232) or isoxazole (I-6273) rings in analogues. The bicyclic system may enhance target selectivity due to steric and electronic effects.
- Ester Groups: Substitution of ethyl (I-series) with methyl (target) alters metabolic stability.
- Linker Chemistry: The target uses a thiazole-linked benzamido group, whereas analogues employ phenethylamino or phenethylthio linkers. Thiazoles are known to improve bioavailability and binding affinity in drug-like molecules.
Table 1. Structural Comparison with Ethyl Benzoate Analogues
Sulfonylurea Herbicides with Triazine Moieties
Methyl benzoate derivatives in the pesticide class (e.g., triflusulfuron methyl ester, metsulfuron methyl ester) share sulfonamide and ester functionalities but differ in core heterocycles (Table 2) .
- Triazine vs. Thiazole/Bicyclo Systems : Sulfonylurea herbicides utilize triazine rings for acetolactate synthase (ALS) inhibition, while the target’s thiazole and bicyclo groups suggest divergent mechanisms (e.g., protease or GPCR modulation).
- Bioactivity: The pesticidal activity of triazine derivatives relies on ALS disruption in plants, a pathway absent in mammals.
Table 2. Comparison with Sulfonylurea Herbicides
Thiazole-Containing Compounds
Thiazole rings are prevalent in bioactive molecules (e.g., PF 43(1) derivatives), but the target’s thiazole is conjugated to a benzamido group rather than hydroperoxy or ureido substituents (). This structural distinction may reduce oxidative instability compared to hydroperoxy-bearing analogues .
Mechanistic and Functional Implications
- Lumping Strategy Relevance : Compounds with shared motifs (e.g., sulfonamides, esters) may be grouped for computational modeling (). However, the target’s bicyclo-thiazole system necessitates separate evaluation due to unique steric and electronic profiles .
- Metabolic Stability : The methyl ester in the target compound likely confers slower hepatic hydrolysis compared to ethyl esters in I-series compounds, as seen in analogous drug metabolism studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
